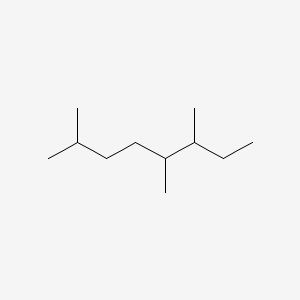
cis-1-(Trimethylsilyl)-1-hexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-(Trimethylsilyl)-1-hexene: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hexene backbone. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(Trimethylsilyl)-1-hexene typically involves the hydrosilylation of 1-hexene with trimethylsilane in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure the selective formation of the cis isomer.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: cis-1-(Trimethylsilyl)-1-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides are employed under mild conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted hexenes depending on the nucleophile used.
Scientific Research Applications
cis-1-(Trimethylsilyl)-1-hexene finds applications in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is explored for its potential in modifying biological molecules to enhance their stability and functionality.
Medicine: Research is ongoing to investigate its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of silicone-based materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of cis-1-(Trimethylsilyl)-1-hexene involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of carbon-silicon bonds, and enhance the overall reactivity of the compound. The pathways involved include nucleophilic attack on the silicon atom and subsequent rearrangements leading to the desired products.
Comparison with Similar Compounds
- trans-1-(Trimethylsilyl)-1-hexene
- 1-(Trimethylsilyl)-1-pentene
- 1-(Trimethylsilyl)-1-octene
Comparison: cis-1-(Trimethylsilyl)-1-hexene is unique due to its cis configuration, which imparts distinct steric and electronic properties compared to its trans isomer and other similar compounds. This configuration can influence the compound’s reactivity, selectivity in reactions, and its overall stability.
Properties
Molecular Formula |
C9H20Si |
|---|---|
Molecular Weight |
156.34 g/mol |
IUPAC Name |
[(Z)-hex-1-enyl]-trimethylsilane |
InChI |
InChI=1S/C9H20Si/c1-5-6-7-8-9-10(2,3)4/h8-9H,5-7H2,1-4H3/b9-8- |
InChI Key |
XBCBHWAPJGSPNX-HJWRWDBZSA-N |
Isomeric SMILES |
CCCC/C=C\[Si](C)(C)C |
Canonical SMILES |
CCCCC=C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


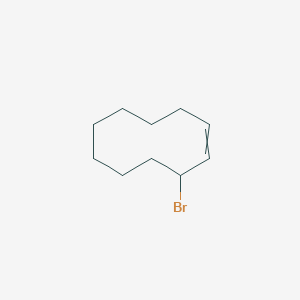

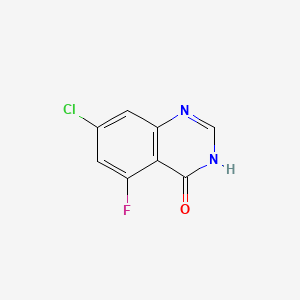

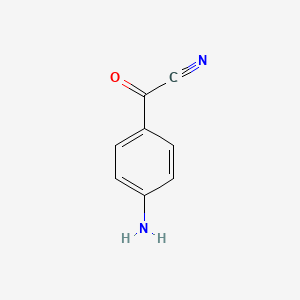
![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
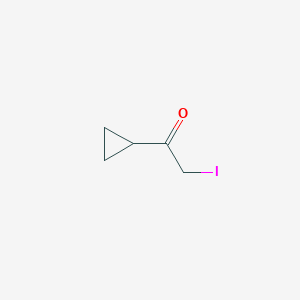
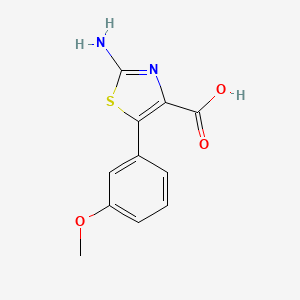
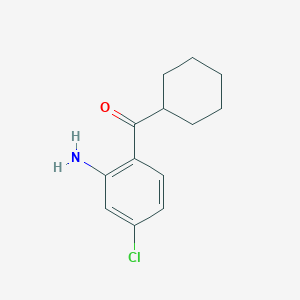
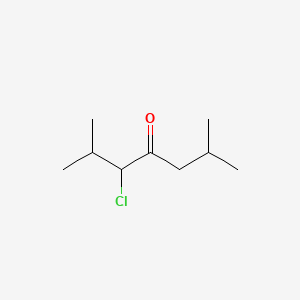
![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)
![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)
